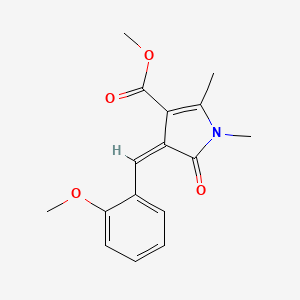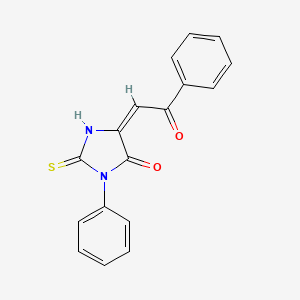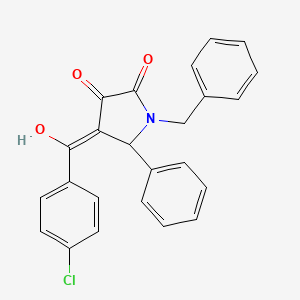
1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as BCHP, is a chemical compound that has gained attention in scientific research due to its potential in various applications.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various enzymes and signaling pathways in cells. 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and the formation of prostaglandins. 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the activity of phosphodiesterase-5 (PDE-5), an enzyme involved in the regulation of blood flow. Additionally, 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one are varied and depend on the specific application. In cancer research, 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activity of COX-2 and reduce the production of prostaglandins. In cardiovascular research, 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activity of PDE-5 and increase blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a well-characterized compound with a known synthesis method and high purity. 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is also stable and can be stored for long periods of time. However, 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one also has limitations. It is a complex compound that requires specialized equipment and techniques for synthesis. Additionally, 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is expensive, which can limit its use in large-scale experiments.
Orientations Futures
For the study of 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one include the development of derivatives, combination with other drugs, and animal and clinical studies.
Méthodes De Synthèse
The synthesis of 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-chlorobenzoyl chloride with benzylamine to form 1-benzyl-4-(4-chlorobenzoyl) piperazine. This compound is then reacted with phenylacetic acid to form 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been optimized for high yield and purity.
Applications De Recherche Scientifique
1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential in various scientific research applications. One area of interest is in the field of cancer research. 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 1-benzyl-4-(4-chlorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the formation of blood clots.
Propriétés
IUPAC Name |
(4Z)-1-benzyl-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO3/c25-19-13-11-18(12-14-19)22(27)20-21(17-9-5-2-6-10-17)26(24(29)23(20)28)15-16-7-3-1-4-8-16/h1-14,21,27H,15H2/b22-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVCJRAILAGZKO-XDOYNYLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291725.png)
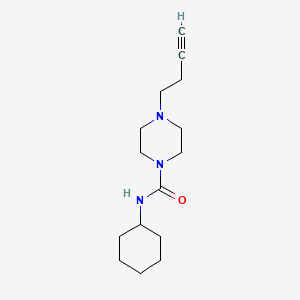

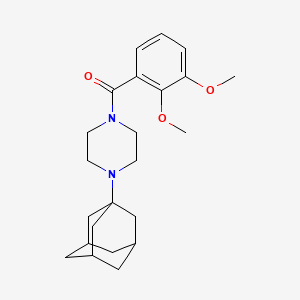

![3-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,2-diol](/img/structure/B5291751.png)
![N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide](/img/structure/B5291755.png)
![6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5291756.png)
![N-[2-ethoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5291760.png)
![2-chloro-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5291796.png)
![4-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B5291807.png)
